molecular formula C12H16O2S B13512623 2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one

2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one

Cat. No.: B13512623
M. Wt: 224.32 g/mol
InChI Key: BUJDYXCCKBPREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one is an organic compound with a complex structure that includes a phenyl group, a hydroxybutyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one typically involves the reaction of a phenyl ethanone derivative with a hydroxybutyl thioether. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether linkage and hydroxybutyl group make it a versatile compound for various applications .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(4-hydroxybutan-2-ylsulfanyl)-1-phenylethanone

InChI

InChI=1S/C12H16O2S/c1-10(7-8-13)15-9-12(14)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3

InChI Key

BUJDYXCCKBPREQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)SCC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.